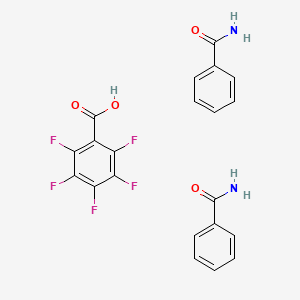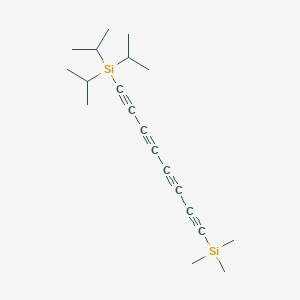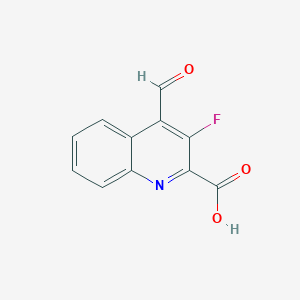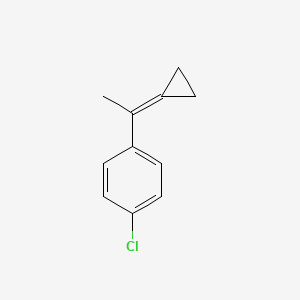
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- is an organic compound with the molecular formula C11H11Cl It is a derivative of benzene, where a chlorine atom and a cyclopropylideneethyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated cyclopropylideneethyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropylideneethyl group can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using NaOH can yield phenolic derivatives.
Oxidation: Products can include carboxylic acids or ketones, depending on the reaction conditions and reagents.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- involves its interaction with various molecular targets. In nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a cyclopropylideneethyl group.
Benzene, 1-chloro-4-(chlorophenylmethyl)-: Contains a chlorophenylmethyl group instead of a cyclopropylideneethyl group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Substituted with a trifluoromethyl group.
Uniqueness
Benzene, 1-chloro-4-(1-cyclopropylideneethyl)- is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
888505-26-8 |
|---|---|
Formule moléculaire |
C11H11Cl |
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
1-chloro-4-(1-cyclopropylideneethyl)benzene |
InChI |
InChI=1S/C11H11Cl/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3 |
Clé InChI |
PITIMVZYEUCBCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


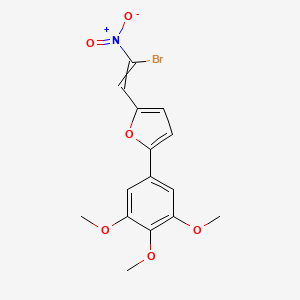
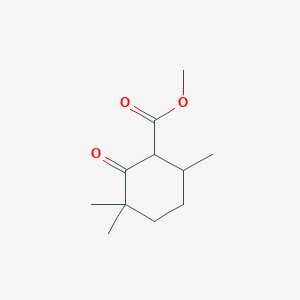
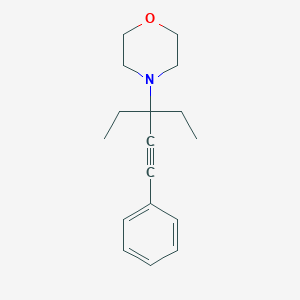
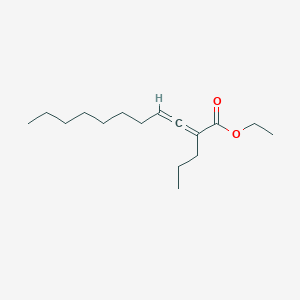
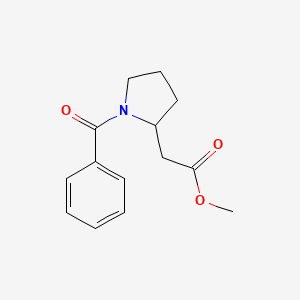
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
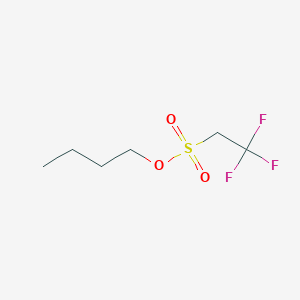
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
